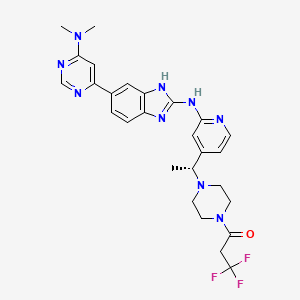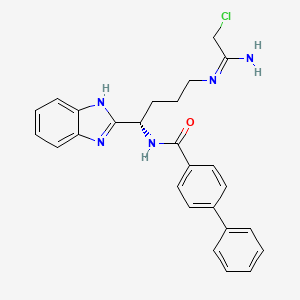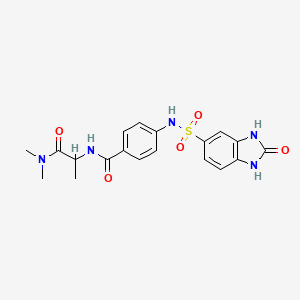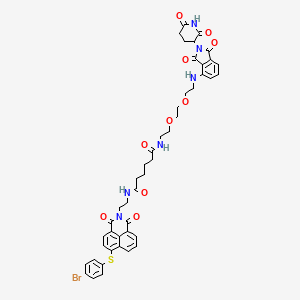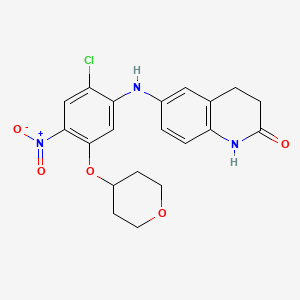
Benzyl-PEG5-CH2CO2tBu
説明
Benzyl-PEG5-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group . Both protecting groups are acid labile. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of Benzyl-PEG5-CH2CO2tBu is C21H34O7 . It has a molecular weight of 398.5 g/mol . The molecule contains a total of 62 bond(s). There are 28 non-H bond(s), 7 multiple bond(s), 18 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 5 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
Benzyl-PEG5-CH2CO2tBu has a molecular weight of 398.5 g/mol and a molecular formula of C21H34O7 . It is a PEG linker with a benzyl and t-butyl protecting group . Both protecting groups are acid labile, which means they can be removed under acidic conditions .科学的研究の応用
Catalytic Applications : Palladium NCN and CNC pincer complexes, related to Benzyl-PEG compounds, have shown exceptional activity as catalysts for aerobic oxidation in sustainable media like PEG-400. This process is significant for the oxidation of secondary benzyl alcohols and benzyl methylene compounds (Urgoitia et al., 2011).
Synthesis of Benzyl Phosphonates : A sustainable and efficient protocol for the synthesis of benzyl phosphonates using a catalytic system that includes PEG-400 has been developed. This method is particularly notable for its room temperature operation and avoidance of volatile or toxic solvents (Disale et al., 2016).
Phase Transfer Catalysis : Studies have explored the role of polyethylene glycol (PEG) as a phase transfer catalyst for solid–liquid reactions, like the synthesis of dibenzyl ether from benzyl chloride and benzyl alcohol. The use of PEG in this context has shown to enhance reaction rates significantly (Jin et al., 2003).
Drug Delivery Systems : Research into drug delivery systems has shown that PEG conjugates, including those similar to Benzyl-PEG compounds, are effective for solubilizing insoluble drugs and extending plasma circulating half-lives. This has been particularly relevant in the context of anticancer agents (Greenwald et al., 1999).
Polymeric Phase Transfer Catalysts : Novel magnetic dicationic ionic liquid polymeric phase transfer catalysts based on PEG have been developed. These are effective for nucleophilic substitution reactions of benzyl halides, offering high yields and pure product forms without the need for further purification (Godajdar & Ansari, 2015).
Oxidation of Benzylic Alcohols : The oxidative degradation of polyethylene glycol has been used to initiate the oxidation of benzylic alcohols to carbonyl compounds. This process is noteworthy for its environmental friendliness and cost-effectiveness (Wang et al., 2009).
Polymeric Modifiers for Metal Catalysts : Polyethylene glycol (PEG) has been used as a modifier in palladium metal catalysts for the hydrogenation of benzaldehydes. This modification by PEG enhances the catalytic activity and selectivity (Okamoto et al., 2010).
作用機序
Target of Action
Benzyl-PEG5-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group
Mode of Action
The benzyl and t-butyl protecting groups of Benzyl-PEG5-CH2CO2tBu are acid labile . This means they can be removed under acidic conditions, allowing the compound to interact with its targets.
Biochemical Pathways
It’s known that the hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could influence various biochemical processes.
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl-PEG5-CH2CO2tBu. For instance, the acid-labile protecting groups can be removed under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.
特性
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLULCFEHFJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG5-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



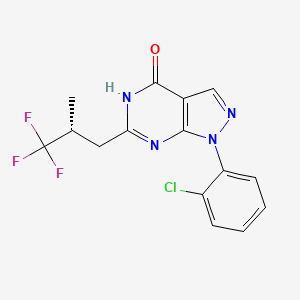
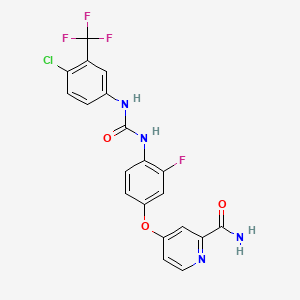
![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
